molecular formula C18H16N4OS B2886754 3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone CAS No. 478077-70-2

3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone

Cat. No. B2886754
CAS RN: 478077-70-2
M. Wt: 336.41
InChI Key: QSKWJKMGWQGQFN-UHFFFAOYSA-N
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Description

“3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure analysis of “this compound” is not available in the retrieved information .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the retrieved information .

Scientific Research Applications

Experimental and Theoretical Studies

  • The compound has been explored in experimental and theoretical studies involving FTIR, FT-NMR, UV-Visible, X-ray, and DFT. These studies focus on understanding its structural, electronic, and thermodynamic properties (Ç. Y. Ataol & Ö. Ekici, 2014).

Synthesis and Antisecretory Activities

  • It is involved in the synthesis of derivatives with gastric antisecretory and antiulcer activities. These compounds exhibit significant structure-activity relationships, highlighting the importance of the compound in medicinal chemistry (T. Yamada et al., 1983).

Herbicide Research

  • The compound plays a role in the development of herbicides. Research shows that similar pyridazinone chemicals can inhibit photosynthesis in plants, contributing to their phytotoxicity (J. L. Hilton et al., 1969).

Anti-Inflammatory Agents

  • There is significant research on the synthesis of related compounds as anti-inflammatory agents. This implies its potential application in the development of new medications (A. Amr et al., 2007).

Pharmaceutical Industry

  • It has been used as a key synthetic intermediate in the pharmaceutical industry, particularly in the preparation of enantiomers for cardiotonic agents (Lingping Cheng et al., 2019).

Synthesis of Cardiotonics

  • Research includes the synthesis and evaluation of related compounds for inotropic activity and cardiohemodynamic effects (H. Okushima et al., 1987).

Synthesis of Fused Pyrimidines

Analgesic, Anticonvulsant, and Antiparkinsonian Agents

  • The compound is involved in the synthesis of derivatives with potential as analgesic, anticonvulsant, and antiparkinsonian agents (A. Amr et al., 2003).

Antimicrobial Agents

  • Studies have been conducted on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using related chemical structures (A. Hossan et al., 2012).

Palladium-Catalyzed Aminoallylation

  • The compound is studied in palladium-catalyzed aminoallylation reactions, indicating its role in synthetic organic chemistry (K. Aoyagi et al., 2002).

Mechanism of Action

The mechanism of action of “3-[2-(allylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone” is not available in the retrieved information .

properties

IUPAC Name

1-(4-methylphenyl)-3-(2-prop-2-enylsulfanylpyrimidin-4-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-3-12-24-18-19-10-8-15(20-18)17-16(23)9-11-22(21-17)14-6-4-13(2)5-7-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKWJKMGWQGQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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